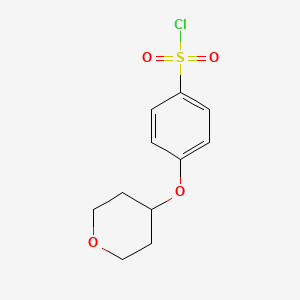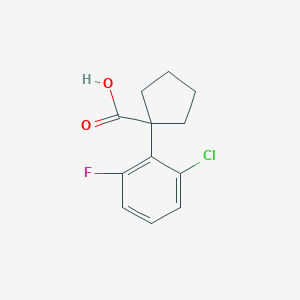
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Overview
Description
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a unique chemical compound with the empirical formula C12H12ClFO2 and a molecular weight of 242.67 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1(CCCC1)c2c(F)cccc2Cl . The InChI representation is 1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (242.67), empirical formula (C12H12ClFO2), and its molecular representations (SMILES and InChI strings) . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Anti-Inflammatory Compound
The compound has been identified as a new anti-inflammatory compound . It has shown anti-inflammatory and analgesic activity comparable to that of the COX-2 inhibitor lumiracoxib . This makes it a potential candidate for the treatment of inflammatory diseases.
Reduced Gastric Ulceration Properties
The compound has been found to have reduced gastric ulceration properties . This means it could potentially be used in the treatment of gastric ulcers, providing a therapeutic benefit without the side effects commonly associated with other anti-inflammatory drugs.
Inhibition of Cell Migration
In a thioglycollate-induced peritonitis model, the compound was shown to inhibit cell migration by 50.4% . This suggests potential applications in the treatment of conditions where inhibition of cell migration is beneficial, such as in certain types of cancer.
Stability in Different pH Levels
Stability studies demonstrated that the lactam function of the compound was stable and did not hydrolyze in pH 1.2 or 7.4 . This stability in different pH environments suggests potential for use in a variety of biological systems.
Prodrug Design
The compound was designed using the prodrug approach . This means it could potentially be used as a prodrug, a biologically inactive compound that can be metabolized in the body to produce a drug.
Mass Spectrometry and Infrared Spectroscopy
The compound has been characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry and infrared spectroscopy . These techniques provide valuable information about the structure and properties of the compound, which can be used in further research and development.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCGCJZUQAJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214263-03-3 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




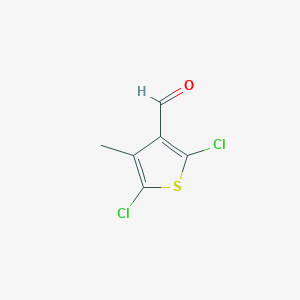
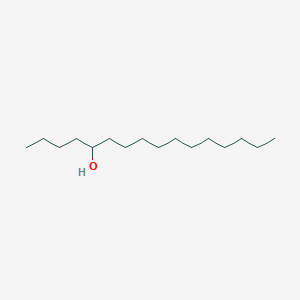



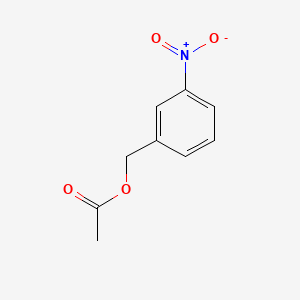
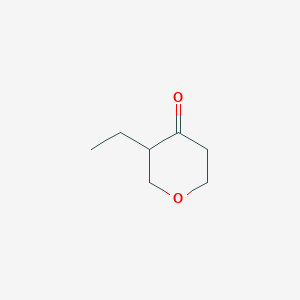
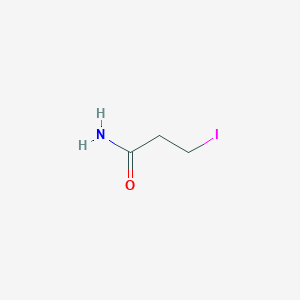
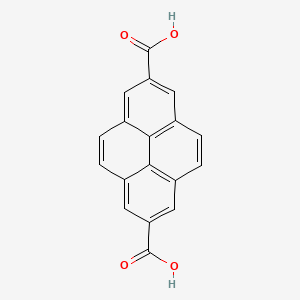
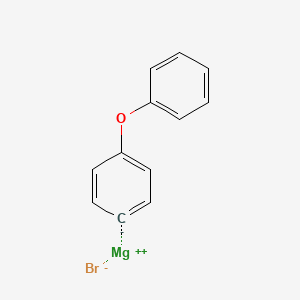
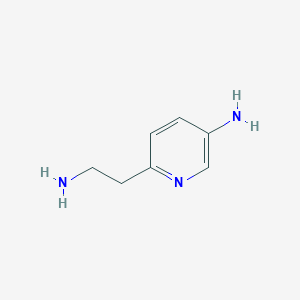
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)
